molecular formula C26H37NO6 B1216534 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline CAS No. 80061-37-6

4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline

Cat. No.: B1216534
CAS No.: 80061-37-6
M. Wt: 459.6 g/mol
InChI Key: ISDDWBWOYLMQJB-UHFFFAOYSA-N
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Description

4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes acetoxy, decyloxy, isopropoxy, and methoxycarbonyl functional groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core or the ester groups, resulting in the formation of alcohols or amines.

    Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic substitution at the acetoxy or isopropoxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Acetoxy-6-decyloxy-7-isopropoxyquinoline: Lacks the methoxycarbonyl group.

    4-Acetoxy-6-decyloxy-3-methoxycarbonylquinoline: Lacks the isopropoxy group.

    6-Decyloxy-7-isopropoxy-3-methoxycarbonylquinoline: Lacks the acetoxy group.

Uniqueness: 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline is unique due to the presence of all four functional groups, which impart distinct chemical properties and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

methyl 4-acetyloxy-6-decoxy-7-propan-2-yloxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO6/c1-6-7-8-9-10-11-12-13-14-31-23-15-20-22(16-24(23)32-18(2)3)27-17-21(26(29)30-5)25(20)33-19(4)28/h15-18H,6-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDDWBWOYLMQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)OC)OC(=O)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230058
Record name 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80061-37-6
Record name 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080061376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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